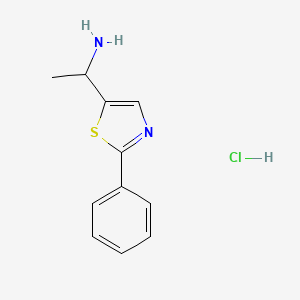
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2S and a molecular weight of 240.75 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure .
Méthodes De Préparation
The synthesis of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride typically involves the reaction of 2-phenylthiazole with ethanamine in the presence of hydrochloric acid The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction
Analyse Des Réactions Chimiques
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is not fully understood. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, to exert their biological effects . The specific pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can be compared with other similar compounds such as:
- 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine hydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
These compounds share structural similarities but may differ in their biological activities and applications. The unique properties of this compound, such as its specific substitution pattern on the thiazole ring, contribute to its distinct chemical and biological behavior.
Propriétés
Formule moléculaire |
C11H13ClN2S |
|---|---|
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
1-(2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H |
Clé InChI |
XZWFTTUFTCONGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(S1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


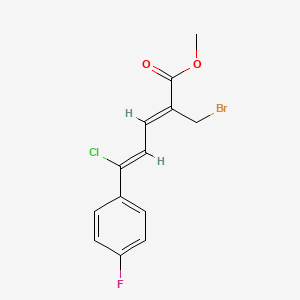
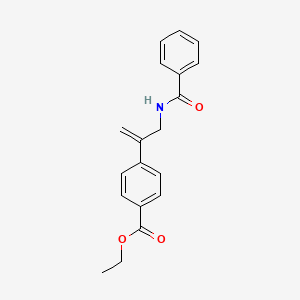
![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)
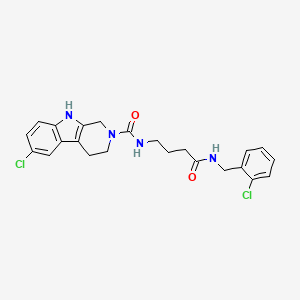
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)
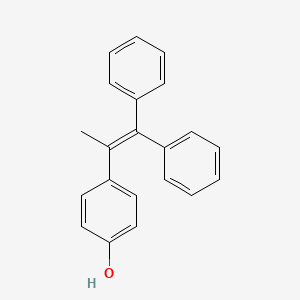
![5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one](/img/structure/B12636740.png)

![Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12636750.png)
![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)
